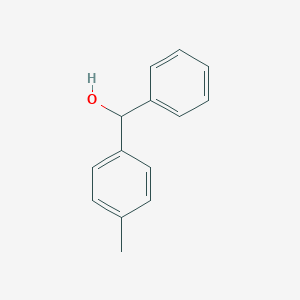

(+/-)-aldéhyde abscissique

Vue d'ensemble

Description

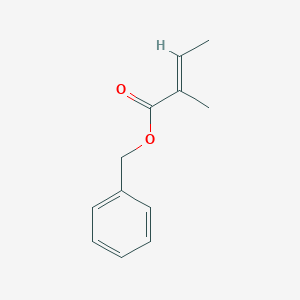

Abscisic aldehyde is an apo carotenoid sesquiterpenoid and an enal.

Applications De Recherche Scientifique

Biocatalyse

Les aldéhydes, y compris l'aldéhyde abscissique (+/-), jouent un rôle important dans la biocatalyse . L'absence d'accumulation naturelle d'aldéhydes dans les micro-organismes a conduit à une combinaison de stratégies in vitro et in vivo pour la production en vrac et fine . Les progrès en génie génétique et métabolique et la mise en œuvre de techniques de calcul ont conduit à la production de diverses enzymes avec des exigences particulières .

Chimie organique

Les aldéhydes sont également utilisés pour synthétiser des composés chimiques, ce qui les rend importants dans le domaine de la chimie organique . Les aldéhydes peuvent être générés par oxydation des alcools primaires, déshydrogénation des alcools, par oxydation du méthylbenzène ou dérivés d'hydrocarbures et de la réduction d'esters .

Analyse environnementale

Les aldéhydes sont largement répartis dans l'environnement intérieur et extérieur, provenant des émissions industrielles, des restaurants et des véhicules automobiles . De plus, les aldéhydes sont considérés comme une cause majeure du smog photochimique dans l'air . Les aldéhydes sont également présents dans l'eau de pluie et l'eau de surface en raison de leur lessivage de l'atmosphère en raison de leur forte solubilité dans l'eau .

Industrie alimentaire

Les aldéhydes peuvent se former pendant la cuisson lors de la friture à haute température et peuvent également provenir de la fumée de cigarette et/ou d'autres opérations de combustion . De plus, les aldéhydes sont présents dans le vin et les huiles végétales, et ils se forment comme sous-produits lors de la détérioration, de la maturation ou de la fermentation microbienne des aliments

Mécanisme D'action

Target of Action

The primary targets of (+/-)-abscisic aldehyde, also known as (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, are the Aldehyde Dehydrogenases (ALDHs) . ALDHs are a family of enzymes that catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids . They play a crucial role in detoxifying aldehydes, which can be toxic when they accumulate in excess .

Mode of Action

The interaction of (+/-)-abscisic aldehyde with its targets involves oxidation . The oxidation of aldehydes occurs through the reversible nucleophilic addition of water to the carbonyl to form a gem-diol functional group . One of the OH groups of the gem-diol is oxidized to create a carbonyl (C=O), thereby forming a carboxylic acid . This process is important in regulating the homeostasis of aldehydes .

Biochemical Pathways

The action of (+/-)-abscisic aldehyde affects several biochemical pathways. Aldehydes are intermediates in several fundamental metabolic pathways and are produced in response to various stresses . They may react with proteins and nucleic acids, thus destroying their functions, which consequently leads to cell death . The activity of aldehyde dehydrogenases is important in regulating the homeostasis of aldehydes .

Pharmacokinetics

The pharmacokinetics of (+/-)-abscisic aldehyde involve its metabolism by Aldehyde Oxidase (AO) . AO is an important drug metabolizing enzyme, and human AO is much more active than rodent AO . Metabolic products from AO-catalyzed oxidation are generally nonreactive and often have much lower solubility .

Result of Action

The molecular and cellular effects of (+/-)-abscisic aldehyde’s action involve damage to DNA , cross-linking of DNA and proteins , and lipid peroxidation . These effects can lead to genotoxicity and cytotoxicity via stalling the DNA replication fork and/or reducing the fidelity of DNA replication and transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-abscisic aldehyde. For instance, the survival of Echinococcus spp. eggs, the population dynamics and spatial distribution of the hosts of Echinococcus, and human exposure risk are all directly or indirectly affected by natural environmental factors . .

Analyse Biochimique

Biochemical Properties

The role of (+/-)-abscisic aldehyde in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is diverse, ranging from binding interactions to modulation of enzymatic activity .

Cellular Effects

(+/-)-Abscisic aldehyde has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can alter cell behavior and functionality, contributing to its overall biological role .

Molecular Mechanism

The molecular mechanism of action of (+/-)-abscisic aldehyde involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions allow (+/-)-abscisic aldehyde to exert its effects and influence biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+/-)-abscisic aldehyde change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These temporal effects provide insights into how the compound behaves over extended periods and under different conditions .

Dosage Effects in Animal Models

The effects of (+/-)-abscisic aldehyde vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects help to establish safe and effective dosage ranges for the compound .

Metabolic Pathways

(+/-)-Abscisic aldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in metabolism and its potential effects on metabolic health .

Transport and Distribution

The transport and distribution of (+/-)-abscisic aldehyde within cells and tissues involve various transporters and binding proteins . These factors influence the compound’s localization and accumulation, affecting its availability and activity within different parts of the cell .

Subcellular Localization

The subcellular localization of (+/-)-abscisic aldehyde can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles . Understanding this localization can provide insights into how the compound functions at the subcellular level .

Propriétés

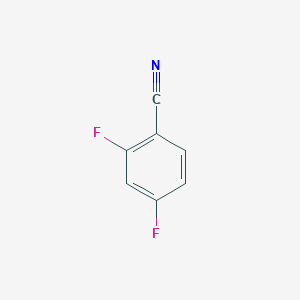

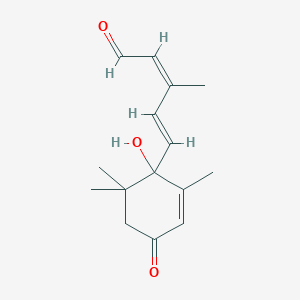

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-WXLRGLDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.